molecular formula C23H20FN5O2S B14977676 N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B14977676
M. Wt: 449.5 g/mol
InChI Key: QQQADGNEIQURQB-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, a pteridine core, and a sulfanylacetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pteridine core, followed by the introduction of the fluorophenylmethyl group, and finally the attachment of the sulfanylacetamide moiety. Common reagents and conditions might include:

    Reagents: Fluorobenzyl bromide, dimethylphenylamine, thiourea, acetic anhydride.

    Conditions: Refluxing in organic solvents, use of catalysts like palladium or copper, and purification through chromatography.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl group to sulfoxide or sulfone.

    Reduction: Reduction of the ketone group to an alcohol.

    Substitution: Halogenation or nitration of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium bor

Properties

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20FN5O2S/c1-14-3-8-18(15(2)11-14)27-19(30)13-32-23-28-21-20(25-9-10-26-21)22(31)29(23)12-16-4-6-17(24)7-5-16/h3-11H,12-13H2,1-2H3,(H,27,30)

InChI Key

QQQADGNEIQURQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F)C

Origin of Product

United States

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